3-Aminobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

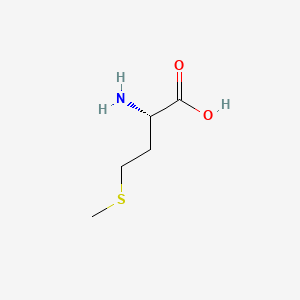

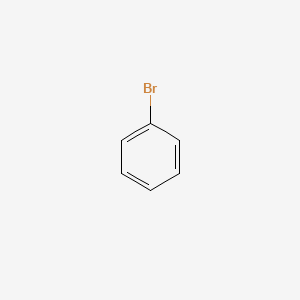

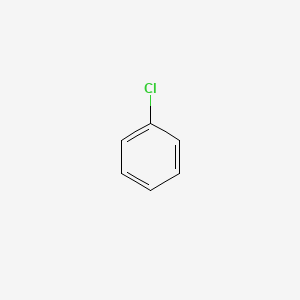

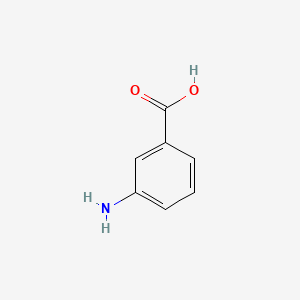

It is a white solid that is slightly soluble in water but more soluble in organic solvents such as acetone, boiling water, hot alcohol, hot chloroform, and ether . The compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.

Mécanisme D'action

Target of Action

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in various biochemical processes . The primary target of this compound is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is involved in the hydroxylation of p-hydroxybenzoate, a key step in the synthesis of coenzyme Q, which is essential for cellular respiration and energy production .

Mode of Action

It is known to act as a substrate for the enzyme p-hydroxybenzoate hydroxylase . By binding to this enzyme, it facilitates the hydroxylation process, leading to the production of essential compounds for cellular functions .

Biochemical Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . This pathway starts from a simple carbon source like glucose and is catalyzed by various enzymes . The shikimate pathway is crucial for the production of essential compounds such as folic acid .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of this compound leads to the production of essential compounds for cellular functions. For instance, its involvement in the shikimate pathway contributes to the biosynthesis of aromatic amino acids . These amino acids play vital roles in protein synthesis and other cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . Moreover, the compound’s stability can be affected by factors such as temperature and pH. It’s also worth noting that the shift towards green, environmentally friendly, and sustainable biosynthesis methods for aminobenzoic acid and its derivatives is gaining traction .

Analyse Biochimique

. . .

Biochemical Properties

It is known that it consists of a benzene ring substituted with an amino group and a carboxylic acid This structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It has been suggested that it may have antioxidant activity . Additionally, some derivatives of 3-Aminobenzoic acid have shown significant cytotoxicity toward cancer cell lines

Metabolic Pathways

A study has suggested that it may be involved in the microbial degradation of this compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known to be water-soluble, and may spread in water systems

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid can be synthesized through the reduction of 3-nitrobenzoic acid. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of 3-nitrobenzoic acid. The process involves the use of hydrogen gas and a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: 3-Aminobenzyl alcohol.

Substitution: Azo compounds and other substituted derivatives.

Applications De Recherche Scientifique

3-Aminobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in the study of enzyme kinetics and as a building block for the synthesis of biologically active molecules.

Medicine: this compound derivatives have shown potential as antimicrobial agents.

Industry: It is used in the production of azo dyes, pharmaceuticals, and X-ray contrast media.

Comparaison Avec Des Composés Similaires

4-Aminobenzoic acid (para-aminobenzoic acid): Similar structure but with the amino group in the para position.

2-Aminobenzoic acid (anthranilic acid): Similar structure but with the amino group in the ortho position.

Aminomethylbenzoic acid: Contains an additional methyl group attached to the benzene ring.

Uniqueness of 3-Aminobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the amino group relative to the carboxylic acid group allows for distinct reactivity patterns compared to its ortho and para counterparts .

Propriétés

Numéro CAS |

87980-11-8 |

|---|---|

Formule moléculaire |

C7H9NO2 |

Poids moléculaire |

139.15 g/mol |

Nom IUPAC |

5-azaniumylcyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10) |

Clé InChI |

KFNRJXCQEJIBER-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)O |

SMILES isomérique |

C1[C@@H](C=CC=C1C(=O)O)N |

SMILES canonique |

C1C(C=CC=C1C(=O)[O-])[NH3+] |

Point d'ébullition |

352.55 °C. @ 760.00 mm Hg (est) |

melting_point |

173 °C |

Description physique |

Solid; [Merck Index] Solid |

Numéros CAS associés |

26373-80-8 17264-94-7 (mono-hydrochloride salt) |

Solubilité |

20.6 [ug/mL] (The mean of the results at pH 7.4) 5.9 mg/mL at 15 °C |

Pression de vapeur |

0.000278 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.